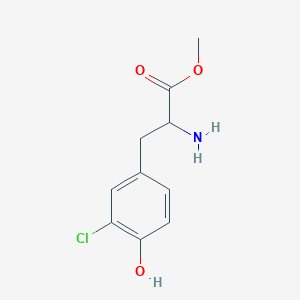
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of tyrosine, an amino acid, and features a chloro and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate typically involves organic synthesis methods. One common approach is the reaction of amino acids with amino acid chlorides and other reagents . The process may include steps such as esterification, chlorination, and amination under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the chloro substitution, which may affect its reactivity and biological activity.
Methyl 3-amino-3-(2-chloro-4-hydroxyphenyl)propanoate: Similar structure but with different substitution patterns, leading to distinct properties.
Uniqueness
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1219411-04-7 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3 |
InChI Key |
KWTIOVPQMRSIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















